molecular formula C22H16N6O2 B608325 KDU731 CAS No. 1610610-48-4

KDU731

Cat. No.: B608325
CAS No.: 1610610-48-4
M. Wt: 396.41
InChI Key: YTIYJNWWLQSAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Global Burden of Cryptosporidium Infections

Cryptosporidium species are recognized as major contributors to diarrheal disease worldwide. nih.govplos.orgnih.govmdpi.com The parasite is a leading cause of pediatric diarrhea, with a particularly severe impact on infants and immunocompromised individuals. plos.orgnih.govglobalhealthnow.org Recent epidemiological studies, such as the Global Enteric Multicenter Study (GEMS), have highlighted Cryptosporidium as a leading cause of moderate-to-severe diarrhea in children under two years of age, contributing significantly to childhood morbidity and mortality, including malnutrition and developmental delays. plos.orgglobalhealthnow.orgnih.govgrandchallenges.org The global burden, measured in disability-adjusted life years (DALYs), is substantial, reflecting both immediate impact and long-term consequences like stunting. plos.org While prevalent in low-resource settings, cryptosporidiosis also poses a public health concern in developed countries, frequently linked to waterborne outbreaks. nih.govfrontiersin.org

Limitations of Current Anti-Cryptosporidial Therapeutics

Despite the significant burden of disease, the available therapeutic options for cryptosporidiosis are notably limited. Nitazoxanide (B1678950) is currently the only drug approved by the United States Food and Drug Administration (FDA) for the treatment of cryptosporidiosis in immunocompetent individuals. nih.govfrontiersin.orgtandfonline.comacs.orgmdpi.com However, its efficacy is moderate in this population and significantly reduced or absent in severely immunocompromised patients, including those with HIV/AIDS, and in malnourished children, who are among the most vulnerable groups. nih.govglobalhealthnow.orgnih.govfrontiersin.orgtandfonline.commdpi.comdevex.comdroracle.ai Other drugs like paromomycin (B158545) and azithromycin (B1666446) have been used in some cases, but their efficacy is less established or inconsistent, particularly in immunocompromised hosts. nih.govdroracle.ai The lack of effective treatments for these high-risk populations presents a major public health challenge. nih.govdroracle.ai

Rationale for Novel Drug Discovery Initiatives in Cryptosporidiosis

The limitations of existing therapies underscore the urgent need for the discovery and development of novel anti-cryptosporidial drugs. frontiersin.orgtandfonline.comacs.orgmdpi.comdroracle.ai A key focus of drug discovery efforts is to identify compounds that are effective in the most vulnerable populations, including young children and immunocompromised individuals. tandfonline.commdpi.comdevex.com The development of new drugs is also crucial to address the potential for drug resistance and to provide safer and more efficacious alternatives. frontiersin.orgagric.wa.gov.au The unique biology of Cryptosporidium, including its intracellular lifestyle within host enterocytes, presents challenges for drug development, necessitating innovative approaches to target identification and compound design. mdpi.comdundee.ac.uk

Overview of KDU731 as a Preclinical Compound in Cryptosporidiosis Research

KDU731 is a pyrazolopyridine derivative that has been identified as a promising preclinical drug candidate for the treatment of cryptosporidiosis. nih.govtandfonline.comparasite-journal.orgfrontiersin.orgresearchgate.netnih.gov Its discovery stemmed from screening efforts targeting Cryptosporidium lipid kinase PI(4)K (phosphatidylinositol-4-OH kinase), an enzyme essential for the parasite's survival. nih.govtandfonline.comparasite-journal.orgfrontiersin.orgresearchgate.netotago.ac.nz KDU731 has demonstrated potent inhibitory activity against Cryptosporidium both in vitro and in preclinical animal models, showing potential to address the limitations of current treatments. nih.govtandfonline.comfrontiersin.orgresearchgate.netnih.govuga.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-carbamoylphenyl)-N-(5-cyanopyridin-2-yl)-N-methylpyrazolo[1,5-a]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2/c1-27(20-7-2-14(11-23)12-25-20)22(30)17-8-9-28-19(10-17)18(13-26-28)15-3-5-16(6-4-15)21(24)29/h2-10,12-13H,1H3,(H2,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIYJNWWLQSAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C#N)C(=O)C2=CC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Detailed Research Findings on Kdu731

High-Throughput Screening Methodologies Leading to KDU731 Identification

The discovery of KDU731 was a result of systematic high-throughput screening (HTS) campaigns designed to identify compounds with activity against Cryptosporidium. HTS allows for the rapid assessment of large chemical libraries, accelerating the identification of potential drug candidates. nih.govmims.comwikidata.orgmims.comguidetopharmacology.org Both phenotypic and target-based screening approaches have been instrumental in antiparasitic drug discovery, including efforts against Cryptosporidium. mims.comwikidata.orgmims.comguidetopharmacology.orgfishersci.nl

Development of Phenotypic Assays for Cryptosporidium Growth Inhibition

Phenotypic screening, which focuses on identifying compounds that inhibit parasite growth within host cells, has been a primary strategy in Cryptosporidium drug discovery due to challenges in validating specific molecular targets in this parasite. nih.govmims.comwikidata.orgmims.comguidetopharmacology.orgherts.ac.uknih.gov Early methods for quantifying Cryptosporidium development, such as manual microscopic examination, were labor-intensive and not amenable to large-scale screening. nih.gov

Significant advancements in phenotypic assay development have facilitated HTS. These include the adaptation of techniques such as high-content imaging (HCI), which uses automated microscopy and image analysis to quantify parasite load within host cells. nih.govmims.comherts.ac.uk Cytopathic effect (CPE) assays, which indirectly measure parasite growth by assessing host cell viability, have also been developed and adapted for HTS formats. nih.govmims.com Furthermore, the development of transgenic Cryptosporidium strains expressing reporter genes, such as luciferase, has enabled real-time monitoring of parasite growth and is compatible with HTS. nih.govfishersci.nl These assays are typically performed using relevant host cell lines, such as human colonic tumor (HCT-8) cells, infected with Cryptosporidium oocysts. mims.comguidetopharmacology.orgherts.ac.ukwikipedia.orgherts.ac.uk

KDU731 was specifically identified through a large-scale HTS campaign utilizing a phenotypic assay. mims.com This screen involved evaluating a diverse library of compounds, including those with known antiparasitic activity, for their ability to inhibit Cryptosporidium parvum growth in vitro.

Target-Based Screening Approaches in Antiparasitic Drug Discovery

Target-based screening involves testing compounds against a specific, known molecular target within the parasite. mims.comwikidata.org This approach can leverage structural knowledge of the target for rational drug design and is well-suited for HTS. mims.com While phenotypic screening has been widely used for Cryptosporidium, target-based strategies, often informed by validated targets in related apicomplexan parasites like Plasmodium, have also been pursued. mims.comwikidata.org Key targets investigated in Cryptosporidium drug discovery include various enzymes and kinases. mims.comfishersci.nl

KDU731 has been identified as a potent inhibitor of Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K). mims.comherts.ac.uk This enzyme is crucial for parasite survival and replication, making it a viable drug target. KDU731 inhibits Cryptosporidium PI(4)K by interacting with its ATP-binding site.

Identification of KDU731 as a Pyrazolopyridine Derivative

KDU731 was identified as a promising hit from the HTS campaign and characterized as belonging to the pyrazolopyridine chemical class. nih.govherts.ac.uk Its chemical structure is described as a pyrazolopyridine derivative. The chemical name associated with KDU731 is 3-(4-(Aminocarbonyl)phenyl)-N-(4-cyanophenyl)-N-methylpyrazolo(1,5-a)pyridine-5-carboxamide. The molecular formula is C23H17N5O2, and its molecular weight is approximately 395.41 g/mol . KDU731 is associated with PubChem CID 73891131.

Initial Efficacy Profiling of KDU731 in in vitro Systems

Following its identification through HTS, KDU731 underwent initial efficacy profiling in various in vitro systems to confirm and quantify its anti-Cryptosporidium activity. These studies are crucial for validating hits from screening and prioritizing compounds for further development.

Cryptosporidium parvum and Cryptosporidium hominis Growth Inhibition Assays

In vitro assays have demonstrated that KDU731 potently inhibits the growth of both Cryptosporidium parvum and Cryptosporidium hominis, the two primary species responsible for human infections. nih.gov These assays are typically conducted using Cryptosporidium-infected host cell lines, and parasite growth inhibition is measured after a defined incubation period. mims.comguidetopharmacology.orgherts.ac.ukwikipedia.orgherts.ac.uk

Specific data from in vitro growth inhibition assays highlight the potency of KDU731. Studies have reported half-maximal effective concentration (EC50) values of 0.1 μM for C. parvum and 0.13 μM for C. hominis. nih.gov Another study reported an IC50 value of 102 nM (0.102 μM) for C. parvum. wikipedia.orgherts.ac.uk These low micromolar to nanomolar concentrations indicate potent inhibition of parasite growth in a laboratory setting.

Table 1: In vitro Efficacy of KDU731 against Cryptosporidium Species

Parasite SpeciesAssay TypeMetric (EC50/IC50)ConcentrationSource
Cryptosporidium parvumIn vitro growth inhibition assayEC500.1 μM nih.gov
Cryptosporidium hominisIn vitro growth inhibition assayEC500.13 μM nih.gov
Cryptosporidium parvumIn vitro growth inhibition assay (48h post-infection)IC50102 nM wikipedia.orgherts.ac.uk

Comparative Efficacy of KDU731 with Established Anti-Cryptosporidial Agents

Comparative studies have evaluated the in vitro efficacy of KDU731 alongside established anti-cryptosporidial agents such as nitazoxanide and paromomycin (B158545). nih.govwikipedia.orgherts.ac.uk In one study comparing KDU731, nitazoxanide, and paromomycin against C. parvum in vitro, KDU731 demonstrated lower inhibitory concentration (IC) values, indicating higher potency compared to nitazoxanide and paromomycin. wikipedia.orgherts.ac.uk Another comparative study that included halofuginone (B1684669) lactate (B86563) also found KDU731 to exhibit a more promising profile with low nanomolar activity and negligible host cell toxicity compared to nitazoxanide and halofuginone lactate. wikipedia.orgherts.ac.uk

Table 2: Comparative In vitro Efficacy against Cryptosporidium parvum

CompoundMetric (IC50)ConcentrationSource
KDU731IC50102 nM wikipedia.orgherts.ac.uk
NitazoxanideIC50Higher than KDU731 wikipedia.orgherts.ac.uk
ParomomycinIC50Higher than KDU731 wikipedia.orgherts.ac.uk
Halofuginone LactateIC50Higher than KDU731 wikipedia.orgherts.ac.uk

These initial in vitro efficacy data, particularly the low nanomolar potency and favorable profile compared to existing treatments, supported the further preclinical development of KDU731 as a potential therapeutic for cryptosporidiosis.

Molecular and Biochemical Mechanisms of Action of Kdu731

Elucidation of KDU731 as a Cryptosporidium Phosphatidylinositol-4-OH Kinase (PI(4)K) Inhibitor

Research has identified KDU731 as an inhibitor of Cryptosporidium PI(4)K. This enzyme is crucial for the parasite's survival and replication, playing a vital role in the synthesis of phosphatidylinositol-4-phosphate (B1241899) (PI(4)P), a lipid involved in various cellular processes including membrane trafficking and signal transduction. By targeting this specific enzyme, KDU731 disrupts essential pathways within the parasite. KDU731 is a pyrazolopyridine analog that efficiently kills C. parvum in both in vitro and in vivo systems. frontiersin.orgfrontiersin.org

Target Validation and Enzyme Specificity of KDU731

Target validation studies have confirmed that Cryptosporidium PI(4)K is a critical target for KDU731's antiparasitic activity. KDU731 exhibits potent inhibitory activity against Cryptosporidium parvum (CpPI(4)K) and Cryptosporidium hominis PI(4)K. nih.govresearchgate.net Importantly, KDU731 demonstrates selectivity for the parasite enzyme over human PI(4)K, which is crucial for minimizing potential host cell toxicity. nih.govresearchgate.net This selectivity is a key factor in its promising safety profile. frontiersin.orgfrontiersin.orgbiorxiv.orgnih.gov

Characterization of KDU731 as an ATP-Competitive Inhibitor

Mechanistic studies have characterized KDU731 as an ATP-competitive inhibitor of Cryptosporidium PI(4)K. frontiersin.orgfrontiersin.orgnih.govnovartis.com This means that KDU731 competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the enzyme. By binding to the ATP-binding site, KDU731 prevents the enzyme from utilizing ATP, thereby inhibiting its kinase activity and disrupting the production of PI(4)P. frontiersin.orgfrontiersin.orgnih.gov Studies have shown an increased Km for ATP in the presence of KDU731, supporting its ATP-competitive nature. nih.gov

Impact of KDU731 on Parasite Intracellular Processes and Life Cycle Progression

Inhibition of PI(4)K by KDU731 has significant consequences for the Cryptosporidium parasite, affecting crucial intracellular processes and ultimately disrupting its life cycle progression.

Disruption of Parasite Membrane Processing Pathways by KDU731

Phosphatidylinositol-4-phosphate (PI(4)P) is a key lipid messenger involved in the regulation of various membrane trafficking pathways, including vesicle budding, tethering, and fusion. By inhibiting PI(4)K, KDU731 reduces the levels of PI(4)P within the parasite, thereby disrupting these essential membrane processing pathways. This disruption can affect the formation and maintenance of parasite-specific organelles and the parasitophorous vacuole, which is critical for the parasite's intracellular survival and development.

Inhibition of Merozoite Formation and Egress by KDU731

While KDU731 is primarily known for its impact on earlier stages of parasite development, some studies have investigated its effects on merozoite formation and egress. Research indicates that KDU731 appears to have minimal impact on merozoite egress compared to other anti-cryptosporidial agents like nitazoxanide (B1678950) and halofuginone (B1684669) lactate (B86563). frontiersin.orgbiorxiv.orgnih.gov This suggests that its primary inhibitory effects may occur prior to the merozoite egress stage of the parasite life cycle.

Selective Action of KDU731 and Host Cell Interactions

A crucial aspect of KDU731's profile is its selective action against Cryptosporidium with minimal impact on host cells. frontiersin.orgfrontiersin.orgresearchgate.netbiorxiv.orgnih.govparasite-journal.orgresearchgate.net This selectivity is attributed to the differences between the parasite's PI(4)K and the human host's PI(4)K enzymes. KDU731's preferential binding to the parasite enzyme's ATP-binding site contributes to its low host cell toxicity. frontiersin.orgfrontiersin.orgnih.gov In vitro studies using host cell lines like HCT-8 have shown that KDU731 exhibits negligible toxicity at concentrations effective against the parasite. frontiersin.orgfrontiersin.orgbiorxiv.orgnih.govresearchgate.net This favorable selectivity profile is a significant advantage for a potential therapeutic agent, minimizing the risk of adverse effects on the host.

Here is a summary of in vitro efficacy data for KDU731 against C. parvum:

CompoundTargetIC50 (nM)Host Cell ToxicityReferences
KDU731CpPI(4)K102 ± 2.28Negligible frontiersin.orgfrontiersin.orgbiorxiv.orgnih.govresearchgate.net
KDU731C. parvum PI4K25Low medchemexpress.com

Note: IC50 values may vary slightly depending on the specific assay and methodology used.

Differential Inhibition Profile of Parasite PI(4)K Versus Mammalian PI(4)K Isoforms

KDU731 functions as a selective ATP-competitive inhibitor of Cryptosporidium PI(4)K nih.govfrontiersin.orgresearchgate.net. Mechanistic studies have indicated that the presence of KDU731 leads to an increased Km for ATP in the parasite enzyme, suggesting it competes with ATP for binding to the kinase nih.gov. This is similar to the mechanism observed for some inhibitors targeting the Plasmodium enzyme nih.gov.

A key aspect of KDU731's profile is its differential inhibitory activity between parasite and mammalian PI(4)K isoforms. Achieving high selectivity over the human lipid kinome is a crucial design principle for drugs targeting essential parasite enzymes that have homologous counterparts in the host parasite-journal.orgresearchgate.net. KDU731 has demonstrated a favorable selectivity index, with a half-maximal cytotoxicity concentration (CC50) in HepG2 cells significantly higher than its half-maximal effective concentration (EC50) against C. parvum nih.gov. This suggests that KDU731 is substantially more potent against the parasite enzyme than against host cellular targets, contributing to its observed low host toxicity in in vitro and in vivo studies nih.govfrontiersin.orgbiorxiv.orgnih.govresearchgate.netfrontiersin.org.

While KDU731 is a potent inhibitor of Cryptosporidium PI(4)K, other PI(4)K inhibitors, such as diaryl-aminopyridine (MMV390048) and quinoxaline (B1680401) (BQR695), which are active against Plasmodium, have shown inactivity against C. parvum and C. hominis, indicating differences in the PI(4)K enzymes across different parasite species nih.gov.

Assessment of KDU731 Impact on Host Cell Viability and Cellular Processes

Studies evaluating the impact of KDU731 on host cell viability and cellular processes have indicated a minimal effect at concentrations effective against the parasite frontiersin.orgbiorxiv.orgnih.govresearchgate.netfrontiersin.org. In vitro studies using host cells such as HCT-8 cells have shown that KDU731 exhibits negligible host cell toxicity at concentrations up to its IC99 frontiersin.orgbiorxiv.orgnih.govresearchgate.netfrontiersin.org.

Comparative studies with other anti-cryptosporidial agents like nitazoxanide and paromomycin (B158545) have highlighted KDU731's superior profile in terms of host cell safety frontiersin.orgbiorxiv.orgnih.govresearchgate.netfrontiersin.org. While nitazoxanide showed a modest decrease in host cell viability and paromomycin resulted in significantly lower cell viability, KDU731 treatment did not lead to a significant change in host cell viability biorxiv.orgnih.govfrontiersin.orgotago.ac.nz.

Furthermore, investigations into the effects on the host cell cycle have shown no statistically significant change in the cell cycle profile of host cells treated with KDU731, unlike some other compounds which altered the distribution of cells in different phases of the cell cycle frontiersin.orgotago.ac.nz. This suggests that KDU731's mechanism of action is primarily directed towards the parasite without significantly disrupting fundamental host cellular processes like the cell cycle frontiersin.orgnih.govfrontiersin.org.

Data from in vitro studies demonstrating the impact on host cell viability are summarized in the table below:

CompoundHost Cell Viability at IC90 (Resazurin Assay)Host Cell Viability at IC99 (Resazurin Assay, up to 72h)Effect on Host Cell Cycle
KDU731≈ 80% (not significant decrease) otago.ac.nzNegligible toxicity frontiersin.orgbiorxiv.orgnih.govresearchgate.netfrontiersin.orgNo significant change frontiersin.orgotago.ac.nz
NitazoxanideModest decrease (not significant) nih.govfrontiersin.orgotago.ac.nzToxicity observed biorxiv.orgnih.govfrontiersin.orgNo statistically significant change frontiersin.org
ParomomycinLowest cell viability (<50% decrease) nih.govfrontiersin.orgotago.ac.nzToxicity observed biorxiv.orgnih.govfrontiersin.orgSignificant increase in G1, decrease in S frontiersin.orgotago.ac.nz
Halofuginone LactateSignificant decrease (<50% decrease) otago.ac.nzSignificant drop in viability frontiersin.orgotago.ac.nzSignificant decrease in G1, increase in S frontiersin.orgotago.ac.nz

Note: Data is representative and compiled from multiple sources. Specific values may vary depending on experimental conditions.

The observed low toxicity to host cells in vitro has correlated with a lack of significant host toxicity in in vivo studies, where KDU731 treatment in animal models of cryptosporidiosis showed no significant histopathological changes and only minor alterations in clinical chemistry and haematology nih.gov. This further supports the selective targeting of parasite PI(4)K by KDU731 nih.gov.

Biological Efficacy of Kdu731 in Preclinical Infection Models

In vitro Model Systems for Cryptosporidium Infection Research

In vitro studies provide a controlled environment to evaluate the direct effects of compounds like KDU731 on Cryptosporidium parasites and their interaction with host cells.

Utilization of Human Intestinal Epithelial Cell Lines (e.g., HCT-8) in KDU731 Studies

Human intestinal epithelial cell lines, such as HCT-8 cells, are commonly utilized as host cell models for Cryptosporidium infection in vitro. Studies using HCT-8 cells have demonstrated that KDU731 inhibits the growth of Cryptosporidium parvum and Cryptosporidium hominis in these cultures. nih.govfrontiersin.orgbiorxiv.orgresearchgate.net The efficacy of KDU731 in HCT-8 cells has been assessed by measuring parasite growth inhibition using methods like fluorescent microscopy and quantitative PCR (qPCR) to detect parasitic growth. frontiersin.orgbiorxiv.orgresearchgate.netresearchgate.net KDU731 has shown low nanomolar activity against C. parvum in HCT-8 cells, with an IC50 value reported as 102 nM ± 2.28. frontiersin.orgbiorxiv.orgresearchgate.net This suggests potent inhibition of parasite growth within the host cells.

Application of Transgenic Parasite Models for Enhanced in vitro Readouts

Transgenic Cryptosporidium parasite models have been developed to facilitate more facile and scalable in vitro assays. nih.govnih.gov For instance, transgenic C. parvum strains expressing reporter genes like Nanoluciferase (Nluc) or Firefly Luciferase (Fluc) allow for easier quantification of parasite growth and viability. nih.govnih.gov The EC50 of KDU731 for transgenic parasites expressing Nluc in HCT-8 cells was found to be comparable to that for wild-type parasites, indicating that the reporter gene does not significantly alter the parasite's susceptibility to the compound. nih.gov Using luciferase activity as a readout in HCT-8 cultures infected with transgenic parasites provides a robust method for determining the in vitro activity of compounds like KDU731. nih.gov

Efficacy of KDU731 in in vivo Murine Models of Cryptosporidiosis

In vivo studies in murine models are crucial for evaluating the efficacy of drug candidates in a living system that can recapitulate aspects of the host-parasite interaction and disease progression.

Studies in Immunocompromised Mouse Models (e.g., IFN-γ Knockout Mice)

Immunocompromised mouse models, particularly interferon-gamma (IFN-γ) knockout mice, are widely used for Cryptosporidium research because they are susceptible to sustained infections that mimic the chronic nature of cryptosporidiosis in immunocompromised humans. nih.govnih.govoup.comnih.gov Studies in IFN-γ knockout mice infected with C. parvum have shown that oral treatment with KDU731 results in a potent reduction in intestinal infection. nih.govusda.govresearchgate.neth1.co KDU731 has demonstrated potent activity against Cryptosporidium in these models. nih.govmedchemexpress.com

Quantification of Parasite Load and Oocyst Shedding in KDU731-Treated Mice

A key measure of efficacy in in vivo models is the reduction in parasite load and oocyst shedding. In studies using IFN-γ knockout mice infected with C. parvum, KDU731 treatment has been shown to greatly reduce oocyst shedding, regardless of the assay method used for quantification, such as Nluc activity measurement or qPCR. nih.govnih.govh1.comedchemexpress.com The Nluc assay, using transgenic parasites, allows for monitoring infection by following parasite-derived luciferase activity in the feces and can be used on individual mice or pooled faeces. nih.gov Quantitative PCR is also used to measure parasite DNA in feces to quantify oocyst shedding. nih.govfrontiersin.orgbiorxiv.orgresearchgate.net Treatment with KDU731 initiated at the peak of infection also resulted in a significant reduction in oocyst shedding. nih.gov Histological analysis of the intestines of treated animals at the end of the treatment period has shown an absence of parasites, in contrast to substantial infection observed in control groups. nih.govresearchgate.net

Data Table: Efficacy of KDU731 on Oocyst Shedding in IFN-γ Knockout Mice

Treatment GroupMethod of QuantificationResult (Reduction in Oocyst Shedding)Citation
KDU731Pooled Faecal NlucSignificant reduction (P < 0.001) nih.gov
KDU731Faecal qPCRSignificant reduction (P = 0.0042) nih.gov
KDU731 (initiated at peak infection)Faecal Nluc/qPCRSignificant reduction nih.gov

Therapeutic Potential of KDU731 in Large Animal Models of Cryptosporidiosis

Large animal models, such as neonatal calves, are considered clinically relevant models for cryptosporidiosis as the disease in these animals closely resembles human infection, particularly in young children. nih.govusda.govresearchgate.neth1.cod-nb.info Studies in neonatal calves experimentally infected with C. parvum have evaluated the therapeutic potential of KDU731. Oral treatment with KDU731 has led to a rapid resolution of diarrhea and dehydration in these calves. nih.govusda.govresearchgate.neth1.co Treated calves shed significantly fewer oocysts in their stool compared to vehicle-treated calves. medchemexpress.comresearchgate.netparasite-journal.org While treatment was efficacious in reducing oocyst shedding and diarrhea, it did not always entirely eliminate parasite shedding or diarrhea in these animals. nih.govh1.co The use of neonatal calf models is recommended for assessing the efficacy of candidate compounds before human clinical trials. frontiersin.org

Evaluation in the Neonatal Calf Model as a Clinical Analogue

The neonatal calf model is considered a relevant clinical analogue for human cryptosporidiosis, particularly in young children, due to the similarities in disease presentation and progression. nih.govh1.conih.govusda.govresearchgate.net Cryptosporidium parvum is a major cause of cryptosporidiosis in neonatal dairy calves, leading to severe diarrhea, dehydration, and significant economic losses in the dairy industry. huvepharma.comhuvepharma.com Studies utilizing this model have been crucial in evaluating the in vivo efficacy of KDU731. nih.govh1.conih.govusda.govresearchgate.netmedchemexpress.com Calves in these studies were typically challenged with C. parvum oocysts shortly after birth and monitored for clinical signs and parasite shedding. nih.gov

Assessment of Clinical Outcomes and Parasite Burden in KDU731-Treated Calves

Treatment with KDU731 in the neonatal calf model has demonstrated positive effects on both clinical outcomes and parasite burden. Calves treated with KDU731 showed a rapid resolution of diarrhea and dehydration compared to untreated calves. nih.govnih.govusda.govresearchgate.net Furthermore, KDU731 treatment resulted in a significant reduction in fecal oocyst shedding. nih.govresearchgate.netmedchemexpress.com

Detailed research findings from studies in neonatal calves infected with C. parvum have provided quantitative data on the efficacy of KDU731. For instance, studies have measured parameters such as faecal consistency scores (indicating diarrhea severity) and the number of oocysts shed in the feces over time. nih.gov KDU731-treated calves shed significantly fewer oocysts and experienced significantly fewer days of severe diarrhea than control groups. nih.gov While treatment led to a decrease in oocyst shedding and a reduction in diarrhea, it did not always completely eliminate parasite shedding or diarrhea in these animals. h1.co

Broad-Spectrum Efficacy of KDU731 Across Cryptosporidium Species

Preclinical studies have indicated that KDU731 possesses broad-spectrum efficacy against key Cryptosporidium species responsible for human infections. In vitro screening has identified KDU731 as an inhibitor of both Cryptosporidium parvum and Cryptosporidium hominis. nih.govh1.conih.govusda.gov These two species are the most common causes of human cryptosporidiosis globally. otago.ac.nz The ability of KDU731 to inhibit the growth of both C. parvum and C. hominis in cell culture highlights its potential as a therapeutic agent applicable to the majority of human cryptosporidiosis cases. nih.govh1.coresearchgate.net

Structure Activity Relationship Sar and Rational Design Principles for Kdu731 Analogues

Identification of Key Structural Determinants for Anti-Cryptosporidial Activity of Pyrazolopyridines

Pyrazolopyridines, including KDU731, exert their anti-cryptosporidial activity by targeting the ATP-binding site of Cryptosporidium PI(4)K. frontiersin.orgbiorxiv.orgresearchgate.netnih.govotago.ac.nz Mechanistic studies have shown that KDU731 acts as an ATP-competitive inhibitor, increasing the Km for ATP in the presence of the compound. nih.govscispace.com This suggests that the structural features of the pyrazolopyridine scaffold that facilitate strong binding to the ATP pocket of the parasite's PI(4)K are crucial for its inhibitory activity. While detailed SAR data for specific modifications on the pyrazolopyridine core of KDU731 are not extensively detailed in the provided snippets, the focus on this chemotype highlights its fundamental importance for anti-cryptosporidial activity. researchgate.netnih.govbellbrooklabs.com The terminal heterocyclic head group has also been highlighted as playing an important role in the SAR of this class of compounds. researchgate.net

Strategies for Optimization of the Pyrazolopyridine Scaffold for Enhanced Potency and Selectivity

Optimization strategies for pyrazolopyridine analogues aim to improve their inhibitory potency against Cryptosporidium PI(4)K and enhance selectivity against human PI(4)K. researchgate.netnih.gov Achieving high selectivity is a key design principle due to the vital roles of PI(4)K enzymes in host cells. researchgate.net Although specific structural modifications leading to enhanced potency and selectivity for KDU731 analogues are not explicitly detailed, the development of compounds like EDI048, another selective Cryptosporidium PI(4)K inhibitor, suggests that structural modifications can lead to potent antiparasitic activity. researchgate.netparasite-journal.orgresearchgate.net Rational design approaches, potentially leveraging knowledge of the target's active site, can guide the synthesis of analogues with improved properties. tandfonline.com For instance, genotoxicity concerns observed with KDU731 in vitro and in vivo were mitigated in subsequent designs by substituting a cyanopyridine moiety with a chlorobenzene (B131634) while retaining potency and selectivity, illustrating a strategy for improving the safety profile through structural modification. researchgate.net Strategies also include designing compounds with limited systemic exposure, suggesting modifications that might influence absorption, distribution, metabolism, and excretion (ADME) properties to concentrate the drug at the site of infection in the gut. researchgate.net

Comparative SAR Analysis of KDU731 with Other PI(4)K Inhibitors in Antiparasitic Drug Development

KDU731 is part of a broader effort to target PI(4)K in antiparasitic drug development, building on the validation of Plasmodium falciparum PI(4)K (PfPI4KIIIB) as a drug target for malaria. tandfonline.comresearchgate.netpatsnap.comlshtm.ac.uk While KDU731 inhibits Cryptosporidium PI(4)K, other compounds like MMV396797 and WEHI-518 are also described as PfPI4KIIIB inhibitors, and resistance to MMV396797 can confer resistance to WEHI-518 and KDU731, suggesting some overlap or relatedness in their targets or binding modes despite species differences. researchgate.net This indicates that the pyrazolopyridine scaffold or related chemotypes may have broader activity against apicomplexan PI(4)Ks, but achieving species selectivity requires careful structural tuning. nih.gov

Comparing the SAR of KDU731 with other classes of anti-cryptosporidial compounds, such as Bumped Kinase Inhibitors (BKIs) targeting calcium-dependent protein kinase 1 (CDPK1) or inhibitors of IMPDH, highlights the diversity of targets being pursued. nih.govnih.govacs.orgresearchgate.netbiorxiv.org While BKIs like BKI-1294 and BKI-1369 have shown efficacy in animal models, some have faced limitations due to off-target human toxicity, such as hERG inhibition. nih.gov This underscores the importance of selectivity, a key focus in the rational design of KDU731 analogues. researchgate.net The development of EDI048, a gut-restricted PI(4)K inhibitor, exemplifies a strategy to improve the therapeutic profile by limiting systemic exposure while maintaining local activity, a principle that could be applied to further optimize KDU731 analogues. researchgate.net

Here is a table summarizing the IC50 values of KDU731 and other compounds against C. parvum from one study:

CompoundIC50 (nM)
KDU731102 ± 2.28 frontiersin.org
Halofuginone (B1684669) Lactate (B86563)178 ± 8.39 otago.ac.nz
Nitazoxanide (B1678950)19,860 ± 3.22 otago.ac.nz
Paromomycin (B158545)52,250 ± 4.28 otago.ac.nz

Note: IC50 values can vary between studies depending on the assay methodology and parasite strain used.

Advanced Methodological Approaches Employed in Kdu731 Research

High-Content Imaging and Advanced Phenotypic Assays for Compound Evaluation

High-content imaging (HCI) and advanced phenotypic assays have been instrumental in the initial screening and evaluation of compounds like KDU731 for their activity against Cryptosporidium. researchgate.netnih.govresearchgate.nettandfonline.complos.org These assays allow for the assessment of compound effects on parasite growth and host cell health in a high-throughput format. researchgate.nettandfonline.complos.orgbiocompare.com

Modifications to these assays have been developed to enhance throughput and sensitivity. For instance, some methods utilize lectins that specifically bind to the surface of Cryptosporidium parasites, enabling selective labeling and quantification via fluorescence microscopy. tandfonline.com Cytopathic effect (CPE)-based assays have also been adapted, where host cell survival is measured as an indirect indicator of parasite growth inhibition. researchgate.nettandfonline.com KDU731 has shown potent activity in these in vitro assays, demonstrating low nanomolar efficacy against C. parvum and C. hominis with negligible host cell toxicity. nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.org

Application of Quantitative Polymerase Chain Reaction (qPCR) for Parasite Burden Assessment

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique for assessing parasite burden in both in vitro and in vivo studies of KDU731. nih.govnih.govotago.ac.nznih.govbiorxiv.orgfrontiersin.org This method quantifies the amount of parasite DNA present in a sample, providing a direct measure of infection intensity. nih.govotago.ac.nznih.gov

In the context of KDU731 research, qPCR has been applied to measure Cryptosporidium load in fecal samples from infected animal models, such as immunocompromised mice and neonatal calves. researchgate.netnih.govnih.govnih.govfrontiersin.org By quantifying parasite DNA in feces over time, researchers can monitor the course of infection and evaluate the impact of KDU731 treatment on parasite shedding. researchgate.netnih.govnih.govnih.govfrontiersin.org Studies have shown that oral treatment with KDU731 leads to a potent reduction in intestinal infection and significantly diminishes oocyst shedding in these models, as measured by qPCR. researchgate.netnih.govnih.govfrontiersin.orgmedchemexpress.com

qPCR is also used in conjunction with in vitro assays to quantify parasite growth in cell culture models. otago.ac.nznih.govbiorxiv.orgfrontiersin.org This provides a complementary method to imaging-based techniques for determining the inhibitory concentrations (IC50 and IC90 values) of compounds like KDU731 against Cryptosporidium. otago.ac.nznih.govbiorxiv.org

Utilization of Luciferase-Based Readouts in Transgenic Parasite Models for Real-Time Monitoring

The development of transgenic Cryptosporidium parasite models expressing luciferase enzymes has significantly advanced the ability to monitor infection and evaluate drug efficacy in real-time. nih.govnih.govf1000research.comresearchgate.netf1000research.com These models utilize reporter genes, such as Nanoluciferase (Nluc) or Firefly Luciferase (Fluc), integrated into the parasite genome. nih.govnih.govf1000research.com

In studies involving KDU731, transgenic C. parvum strains expressing Nluc or Fluc have been used to infect host cells or animal models. nih.govnih.govf1000research.com Parasite growth and viability can then be assessed by measuring luciferase activity, which generates light in the presence of a suitable substrate. nih.govnih.govresearchgate.net In cell culture, luciferase activity provides a sensitive and scalable readout for determining the EC50 of KDU731. nih.govnih.gov In animal models, such as IFN-γ knockout mice infected with transgenic parasites, luciferase activity can be measured directly from fecal samples or through whole-animal imaging. nih.govnih.gov This allows for non-invasive, real-time monitoring of parasite load and the assessment of KDU731's therapeutic efficacy over the course of treatment. nih.govnih.govf1000research.com Studies using these models have confirmed KDU731's potent activity in reducing parasite burden in vivo. nih.govnih.govf1000research.commedchemexpress.com

Biochemical Enzyme Assays for Cryptosporidium PI(4)K Activity Measurement and Kinetic Analysis

Biochemical enzyme assays are crucial for understanding the direct interaction of KDU731 with its molecular target, Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K). researchgate.netbellbrooklabs.comotago.ac.nzf1000research.comf1000research.comparasite-journal.org KDU731 has been identified as a selective inhibitor of this enzyme. researchgate.netotago.ac.nzbiorxiv.orgparasite-journal.org

Assays to measure Cryptosporidium PI(4)K activity typically involve incubating the recombinant enzyme with its substrates, phosphatidylinositol (PI) and ATP, in the presence or absence of KDU731. bellbrooklabs.comf1000research.comparasite-journal.org The activity of the enzyme is determined by measuring the production of the product, phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), or by detecting the conversion of ATP to ADP. bellbrooklabs.com

Specific assay formats, such as the Transcreener® ADP² Kinase Assay, have been utilized for this purpose. bellbrooklabs.com This type of assay measures the ADP produced as a result of PI(4)K enzymatic activity using a competitive immunoassay format with a fluorescent tracer. bellbrooklabs.com By measuring the reduction in enzyme activity across a range of KDU731 concentrations, researchers can determine the compound's inhibitory potency (IC50) against Cryptosporidium PI(4)K. f1000research.commedchemexpress.comparasite-journal.org Kinetic analysis can also be performed to understand the nature of the inhibition, such as whether KDU731 competes with ATP for binding to the enzyme's active site. researchgate.netotago.ac.nzbiorxiv.org These biochemical assays have confirmed that KDU731 is a potent inhibitor of Cryptosporidium PI(4)K, binding to the ATP-binding site of the enzyme. researchgate.netotago.ac.nzbiorxiv.org

Future Research Trajectories and Therapeutic Advancement of Pi 4 K Inhibitors

Further Elucidation of Stage-Specific Anti-Cryptosporidial Effects of KDU731

Understanding the precise stages of the Cryptosporidium life cycle that are most susceptible to KDU731 inhibition is crucial for optimizing treatment strategies and potentially developing combination therapies. The Cryptosporidium life cycle involves multiple stages within the host, including excystation, sporozoite invasion, asexual multiplication (trophozoites and meronts), sexual development (gamonts), fertilization, and oocyst formation and shedding. researchgate.net

Research suggests that KDU731 primarily targets the parasite's lipid kinase PI(4)K, which is essential for various cellular processes, likely impacting multiple stages of parasite development. Studies comparing KDU731 to other anti-cryptosporidial agents like nitazoxanide (B1678950), halofuginone (B1684669) lactate (B86563), and paromomycin (B158545) have begun to shed light on its stage-specific effects. One study utilizing HCT-8 host cells infected with C. parvum assessed the impact of compounds on different aspects of the parasite's growth cycle. biorxiv.orgresearchgate.net

While some compounds showed effects on merozoite egress, KDU731 did not show a statistically significant impact on this specific process. frontiersin.orgbiorxiv.org However, its potent activity against total parasite growth at low nanomolar concentrations indicates inhibition at other critical points in the life cycle. frontiersin.orgresearchgate.netbiorxiv.org Further research employing detailed time-course studies and advanced imaging techniques focusing on the impact of KDU731 on sporozoite invasion, intracellular development, and merogony is needed to precisely map its stage-specific activity.

Below is a table summarizing some comparative in vitro efficacy data:

CompoundIC50 against C. parvum (nM) (48 hours post-infection, qPCR)Effect on Merozoite EgressHost Cell Toxicity (at IC90/IC99)
KDU731102 ± 2.28 frontiersin.orgbiorxiv.orgNo statistical significance frontiersin.orgbiorxiv.orgNegligible frontiersin.orgbiorxiv.org
NitazoxanideHigher than KDU731 researchgate.netSuppressed frontiersin.orgbiorxiv.orgVariable/Degree of toxicity frontiersin.orgbiorxiv.org
Halofuginone LactateHigher than KDU731 researchgate.netSignificantly suppressed frontiersin.orgbiorxiv.orgDegree of toxicity frontiersin.orgbiorxiv.org
ParomomycinHighest IC values researchgate.netSignificantly suppressed frontiersin.orgbiorxiv.orgDegree of toxicity frontiersin.orgbiorxiv.org

Note: IC50 values can vary depending on the specific assay and conditions used.

Investigation of Potential Mechanisms of Resistance to PI(4)K Inhibitors in Cryptosporidium

The emergence of drug resistance is a significant concern in the treatment of infectious diseases, including cryptosporidiosis. As PI(4)K inhibitors like KDU731 advance through development, it is essential to investigate the potential mechanisms by which Cryptosporidium parasites might develop resistance.

Mechanisms of resistance could involve mutations in the gene encoding the PI(4)K enzyme, reducing the inhibitor's binding affinity or affecting the enzyme's activity. Alternatively, the parasite might develop mechanisms to efflux the drug, alter drug metabolism, or utilize alternative pathways to compensate for the inhibited PI(4)K activity.

Studies on resistance mechanisms in other apicomplexan parasites, such as Plasmodium falciparum (the malaria parasite) which also has a PI(4)K target, can provide insights into potential mechanisms in Cryptosporidium. Research into the Cryptosporidium PI(4)K (CpPI(4)K) and its interaction with KDU731, which binds to the ATP-binding site of the enzyme, is crucial for understanding how resistance might arise. researchgate.net

Future research should focus on:

In vitro passaging of Cryptosporidium in the presence of increasing concentrations of KDU731 to select for resistant parasites.

Genomic sequencing of resistant parasite lines to identify mutations in the CpPI(4)K gene or other genes that may contribute to resistance.

Biochemical studies to assess the impact of identified mutations on enzyme activity and inhibitor binding.

Investigation of potential drug efflux mechanisms or metabolic changes in resistant parasites.

Understanding these mechanisms proactively can inform the design of next-generation inhibitors or guide the development of strategies to mitigate resistance.

Exploration of KDU731 in Combination Therapeutic Strategies for Cryptosporidiosis

Given the challenges in treating cryptosporidiosis, particularly in immunocompromised individuals, and the potential for resistance development, exploring combination therapies involving KDU731 is a critical area of research. Combining drugs with different mechanisms of action can lead to synergistic effects, improved efficacy, and a reduced likelihood of resistance emergence. parasite-journal.org

Current treatment options for cryptosporidiosis are limited, with nitazoxanide being the only FDA-approved drug, but its efficacy is poor in vulnerable populations. devex.comnih.govasm.orgfrontiersin.org This highlights the need for more effective treatment regimens.

Potential combination strategies could involve pairing KDU731 with:

Existing anti-cryptosporidial drugs like nitazoxanide or paromomycin, although their efficacy in immunocompromised patients is limited. frontiersin.org

Drugs targeting other essential pathways in Cryptosporidium, such as calcium-dependent protein kinase 1 (CDPK1) inhibitors or tRNA synthetase inhibitors, which are also in the development pipeline. nih.govasm.orgparasite-journal.org

Host-directed therapies that modulate the host response to infection, potentially enhancing parasite clearance or reducing pathology. nih.gov

Research in this area should involve:

In vitro studies to assess the synergistic activity of KDU731 in combination with other compounds against Cryptosporidium.

In vivo studies in appropriate animal models to evaluate the efficacy of combination regimens and compare them to monotherapy.

Studies to understand the pharmacokinetic and pharmacodynamic interactions between KDU731 and co-administered drugs.

Early studies have explored combinations of existing drugs with some promising results in small trials, but larger controlled trials are needed. frontiersin.org Investigating KDU731 in well-designed combination studies is essential to determine if such approaches can provide more effective and durable treatment outcomes.

Strategic Development Pathways for Novel PI(4)K Inhibitors and Related Compounds in Global Health Initiatives

Cryptosporidiosis is recognized as a significant contributor to diarrheal disease and child mortality, particularly in low- and middle-income countries. nih.govdevex.combmj.com The development of safe and effective therapeutics is a global health priority. bmj.com Strategic development pathways for novel PI(4)K inhibitors and related compounds should be integrated into global health initiatives to ensure that promising candidates like KDU731 can be advanced efficiently and reach the populations most in need.

This involves several key aspects:

Investment in Research and Development: Continued funding from organizations and foundations focused on global health is crucial to support preclinical and clinical development of PI(4)K inhibitors. devex.combmj.com

Establishment of Robust Discovery Pipelines: Utilizing scalable phenotypic assays and animal models, similar to the process that identified KDU731, is essential for discovering new PI(4)K inhibitors with improved properties. nih.gov High-throughput screening of diverse chemical libraries remains a valuable approach. asm.org

Focus on Parasite-Specific Targets: Prioritizing the development of inhibitors that selectively target Cryptosporidium PI(4)K while minimizing activity against human homologs is critical to ensure safety and reduce off-target effects. parasite-journal.org KDU731 has shown promising selectivity in this regard. nih.govfrontiersin.org

Clinical Trial Infrastructure: Building capacity for conducting clinical trials in endemic regions is necessary to evaluate the efficacy and safety of new compounds in the target populations.

Affordability and Accessibility: Strategies must be in place to ensure that approved treatments are affordable and accessible in resource-limited settings.

Collaboration: Fostering collaboration between academic institutions, pharmaceutical companies, non-governmental organizations, and public health agencies is vital to accelerate the development and delivery of new therapies.

The development of PI(4)K inhibitors like KDU731 represents a promising avenue, and strategic global health initiatives are essential to translate these scientific discoveries into impactful treatments for cryptosporidiosis.

Q & A

Q. What is the primary mechanism of action of KDU731 against Cryptosporidium spp., and how does it differ from other anti-cryptosporidial agents?

KDU731 selectively inhibits Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K), a lipid kinase critical for parasite membrane processing and merozoite formation . Unlike broad-spectrum antimicrobials like paromomycin or nitazoxanide, which disrupt multiple pathways (e.g., protein synthesis or early PV formation), KDU731 competes with ATP for binding to PI(4)K, minimizing off-target effects on host cells . Comparative studies show KDU731’s IC50 values (nanomolar range) are significantly lower than those of nitazoxanide or paromomycin .

Q. What experimental models are most relevant for evaluating KDU731’s efficacy and safety in preclinical studies?

Key models include:

  • In vitro : HCT-8 human ileocecal adenocarcinoma cells infected with C. parvum (IOWA strain), used to quantify parasiticidal activity via qPCR (parasite DNA copy number) and microscopy (parasitophorous vacuole counts) .
  • In vivo : Immunocompromised mouse models and neonatal calf models, which replicate human cryptosporidiosis symptoms (e.g., diarrhea, dehydration). KDU731 reduced infection load by >90% in calves with minimal systemic exposure .

Q. What are the critical parameters for assessing KDU731’s cytotoxicity and host-cell safety?

  • Cell viability assays : Measure host-cell metabolic activity (e.g., MTT assays) after exposure to KDU731 at IC90/IC99 concentrations. Studies show <10% cytotoxicity in HCT-8 cells at therapeutic doses .
  • Cell cycle analysis : KDU731 does not disrupt host-cell proliferation, unlike halofuginone (HFL), which induces G1 phase arrest .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between microscopy and qPCR for anti-cryptosporidial compounds like KDU731?

  • Example : Nitazoxanide showed a 5,563 nM discrepancy in IC50 values between microscopy (PV counts) and qPCR (DNA quantification) due to method-specific biases .
  • Recommendation : Use qPCR for lower variability in quantifying individual parasites, but validate with microscopy for cost-effective screening. For KDU731, both methods align due to its high potency and stage-specific action .

Q. What methodological challenges arise when translating KDU731’s in vitro efficacy to in vivo models, and how can they be addressed?

  • Challenge : Low systemic exposure in calves (<10% bioavailability) despite high in vitro efficacy .
  • Solution : Optimize formulation for enhanced intestinal retention (e.g., enteric coatings) and validate pharmacokinetic-pharmacodynamic (PK/PD) models using fecal drug concentration monitoring .

Q. How does KDU731’s stage-specific activity influence experimental design for cryptosporidiosis drug development?

KDU731 primarily targets late asexual stages (merozoite release inhibition), unlike nitazoxanide, which affects early PV formation . To capture full efficacy:

  • Timing : Administer KDU731 18–24 hours post-infection (coinciding with peak merozoite release).
  • Combination therapy : Pair with early-stage inhibitors (e.g., nitazoxanide) for synergistic effects .

Q. What statistical approaches are recommended for analyzing KDU731’s dose-response relationships in heterogeneous datasets?

  • Non-linear regression : Fit dose-response curves using a four-parameter logistic model to calculate IC50/EC90 values .
  • Robustness testing : Include replicates (n ≥ 3) to account for variability in parasite load (e.g., SD ±146.9 for PV counts in control groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.